2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-tubercular agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The piperazine moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- **5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- **N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N4O |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N4O/c1-17-7-9-18(10-8-17)15-5-4-13(11-16-15)14-3-2-6-19(14)12-20/h4-5,11-12,14H,2-3,6-10H2,1H3 |
InChI Key |
OVBNHXMLBCVHHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C3CCCN3C=O |
Origin of Product |
United States |
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